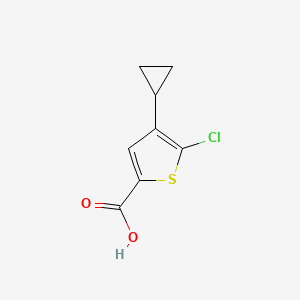

5-Chloro-4-cyclopropylthiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations. While specific synthetic routes may vary, researchers typically employ methods such as heterocyclic ring formation , chlorination , and carboxylation to obtain 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid. Detailed synthetic procedures can be found in relevant literature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

5-Chloro-4-cyclopropylthiophene-2-carboxylic acid and its derivatives are primarily explored for their synthetic potential in the formation of various heterocyclic compounds. Studies have demonstrated its use in:

Microwave-Assisted Synthesis : Rapid synthesis of thiophene derivatives under microwave irradiation has been documented. For instance, the transformation of 2-aminothiophene-3-carboxylic acid derivatives into thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine has been efficiently achieved using this method (Hesse, Perspicace, & Kirsch, 2007).

Complexation and Dyeing : The compound has been employed in the synthesis of disperse dyes and their complexation with metals like Cu, Co, and Zn. The resultant dyes exhibit good fastness properties on fabrics such as polyester and nylon 6.6 (Abolude, Bello, Nkeonye, & Giwa, 2021).

Synthesis of Bioactive Compounds : Reactions involving thiophene-2-carboxylic acid derivatives have led to the formation of compounds with antimicrobial and antifungal activities. For example, novel thiourea derivatives and fused ring compounds have been synthesized and tested for their herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Photovoltaic Applications : Conductive polymer precursors derived from carboxylic acid groups, including thiophene derivatives, have been investigated for their potential in photovoltaic cells. Studies have shown that these compounds can improve cell efficiency and performance (Yoon, Kim, Yoon, Won, & Shim, 2011).

Catalysis and Functional Group Transformations : The compound's derivatives have been utilized in catalytic transformations, demonstrating the versatility of functionalized carboxylic acids in chemical synthesis. This includes transformations leading to functionalized alcohols and other valuable chemical feedstocks (Naruto, Agrawal, Toda, & Saito, 2017).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle this compound in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific safety data can be found in Material Safety Data Sheets (MSDS) or relevant literature .

Eigenschaften

IUPAC Name |

5-chloro-4-cyclopropylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-7-5(4-1-2-4)3-6(12-7)8(10)11/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJZZDMCKDFNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2610157.png)

![2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2610164.png)

![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)

![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)